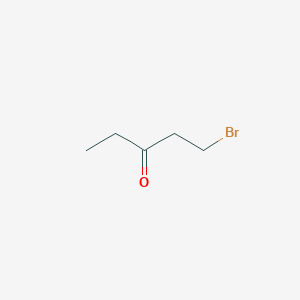
1-Bromopentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopentan-3-one is an organic compound with the molecular formula C5H9BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon and a ketone group on the third carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopentan-3-one can be synthesized through several methods. One common approach involves the bromination of pentan-3-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the first carbon of the pentan-3-one molecule .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve controlling the temperature, pressure, and concentration of reactants to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 1-Bromopentan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products vary based on the nucleophile used, such as pentan-3-ol, pentanenitrile, or pentan-3-amine.
Reduction: The primary product is 1-bromopentan-3-ol.
Oxidation: The major product is pentanoic acid.
Scientific Research Applications
1-Bromopentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromopentan-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group, on the other hand, can participate in various addition and reduction reactions. These properties make this compound a versatile compound in organic synthesis.
Comparison with Similar Compounds
1-Bromopentane: A brominated alkane with a similar structure but lacks the ketone group.
3-Bromopentan-2-one: Another brominated ketone with the bromine atom on the third carbon and the ketone group on the second carbon.
2-Bromopentan-3-one: A positional isomer with the bromine atom on the second carbon and the ketone group on the third carbon.
Uniqueness: 1-Bromopentan-3-one is unique due to the specific positioning of the bromine and ketone groups, which imparts distinct reactivity and chemical behavior. This makes it particularly useful in selective organic transformations and as a precursor in the synthesis of various functionalized compounds.
Properties
CAS No. |
42754-13-2 |
|---|---|
Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
1-bromopentan-3-one |
InChI |
InChI=1S/C5H9BrO/c1-2-5(7)3-4-6/h2-4H2,1H3 |
InChI Key |
XUXWCNMKDZBRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
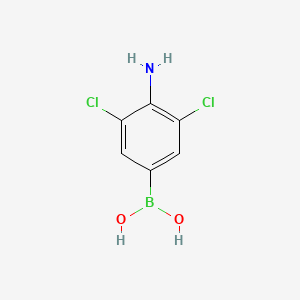
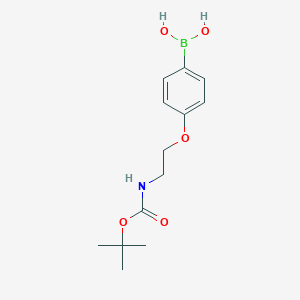
![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)
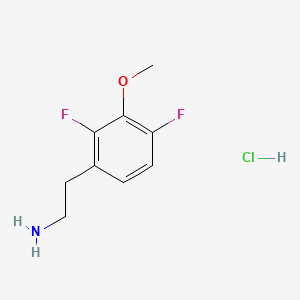
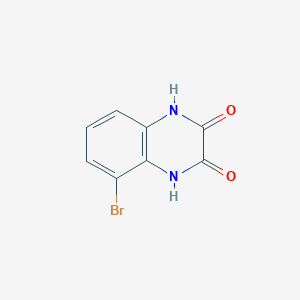
![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
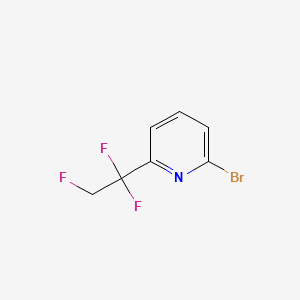
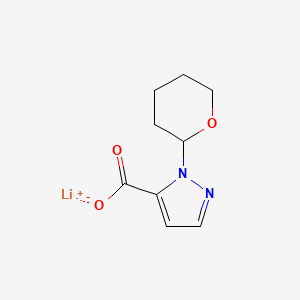
![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)
